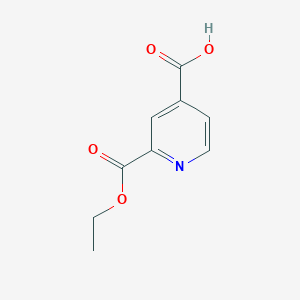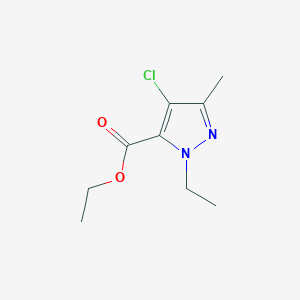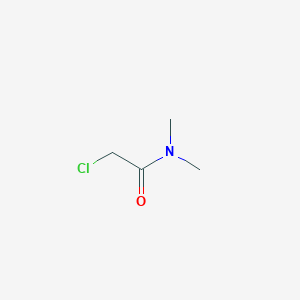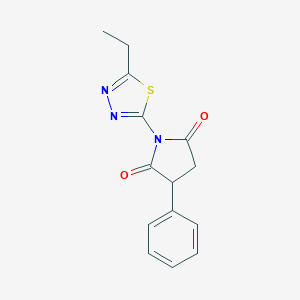
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione, also known as ETTDP, is a compound that has attracted attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. ETTDP is a heterocyclic compound that contains a thiadiazole ring, a pyrrolidine ring, and a phenyl group.
Applications De Recherche Scientifique
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been studied for its potential use as a building block for the synthesis of new materials with interesting properties such as conductivity and magnetism.
Mécanisme D'action
The mechanism of action of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the formation of plaques in the brains of Alzheimer's patients.
Effets Biochimiques Et Physiologiques
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione in lab experiments include its relatively simple synthesis method, its potential applications in various fields such as medicine, agriculture, and materials science, and its interesting properties such as anti-inflammatory, analgesic, and neuroprotective effects. The limitations of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione. In medicine, further studies are needed to fully understand its mechanism of action and to develop new drugs based on 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione for the treatment of neurodegenerative diseases. In agriculture, further studies are needed to develop new pesticides based on 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione that are effective against a wide range of pests and have minimal environmental impact. In materials science, further studies are needed to explore the potential use of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione as a building block for the synthesis of new materials with interesting properties such as conductivity and magnetism.
Méthodes De Synthèse
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione can be synthesized by reacting 5-ethyl-2-amino-1,3,4-thiadiazole with 3-phenylpyruvic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione as a white crystalline solid with a melting point of 220-222°C.
Propriétés
Numéro CAS |
139477-31-9 |
|---|---|
Nom du produit |
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione |
Formule moléculaire |
C14H13N3O2S |
Poids moléculaire |
287.34 g/mol |
Nom IUPAC |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H13N3O2S/c1-2-11-15-16-14(20-11)17-12(18)8-10(13(17)19)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Clé InChI |
QRRPBXKEUAHZHJ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
SMILES canonique |
CCC1=NN=C(S1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
Synonymes |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenyl-pyrrolidine-2,5-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



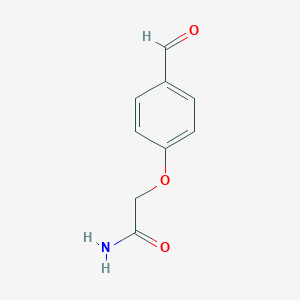
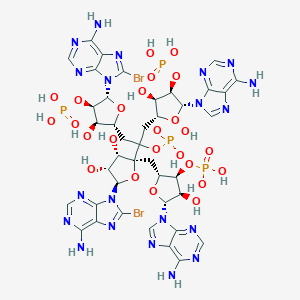

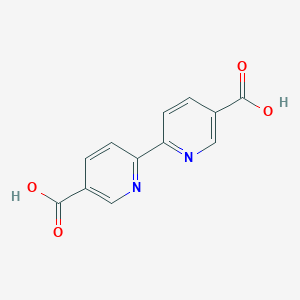
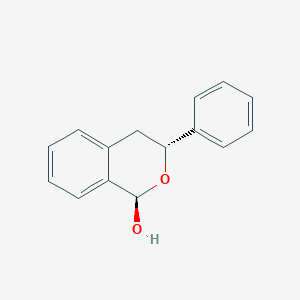
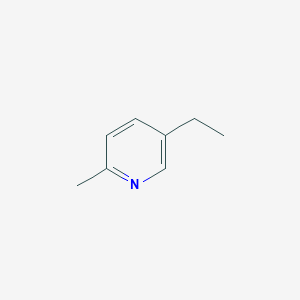
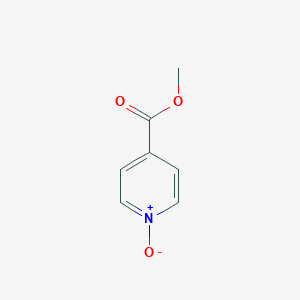
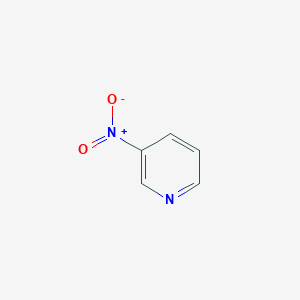
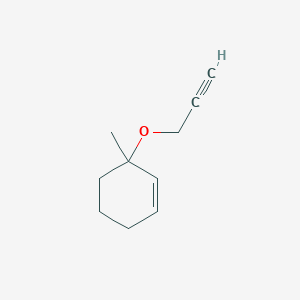
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)
![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)
